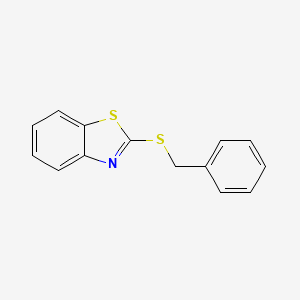

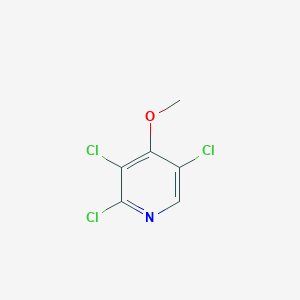

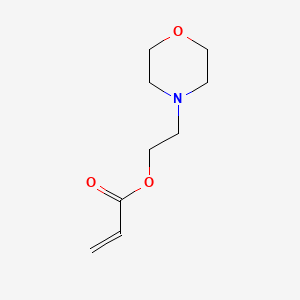

![molecular formula C9H6N4O B3049259 [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one CAS No. 20029-13-4](/img/structure/B3049259.png)

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one

Vue d'ensemble

Description

“[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one” is a novel compound that has been synthesized and studied for its potential applications . It belongs to the class of 1,2,3,4-tetrahydro [1,2,4]triazino [4,5- a ]benzimidazoles .

Synthesis Analysis

The synthesis of this compound involves the use of a variety of aryl and heteroaryl groups at position 1 . The reaction of 2-chlorobenzimidazole with cyanogen bromide in the presence of Et3N at low temperature gave the N-cyano derivative . This compound was then introduced in the reaction with hydrazine hydrate or phenylhydrazine in EtOH solution at 0-5°C in the presence of Et3N .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one” has been characterized using different spectral techniques including FTIR, 1H, 13C NMR, and mass spectral data . The structure of the compound was further confirmed using COSY and 13C HSQC 2D NMR experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one” include the reaction of 2-chlorobenzimidazole with cyanogen bromide, followed by reaction with hydrazine hydrate or phenylhydrazine . The high mobility of the chlorine atom allows for intramolecular cyclization, leading to a six-membered heterocycle .Applications De Recherche Scientifique

Tautomerism and Chemical Structure

- [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one exhibits interesting tautomerism properties. Studies have shown that it exists predominantly in the 5H-tautomeric form in the condensed state, while likely existing as 4H tautomers in the gas phase. This tautomerism involves hydrogen-bonded cyclic dimers and concerted two-proton transfer, offering insights into its chemical behavior and potential applications in synthesis and design of related compounds (Morkovnik et al., 2006).

Antitumor Activity

- Derivatives of [1,2,4]Triazino[4,5-a]benzimidazol have demonstrated promising antitumor activities. For instance, certain compounds in this class were tested on human breast adenocarcinoma cell lines and displayed potent antitumor effects, highlighting their potential in cancer therapy (El-Nassan, 2012).

Cytotoxicity against Carcinoma Cell Lines

- Specific derivatives of 1,2,4-triazino[4,5-a]benzimidazol-1-ones containing an additional benzimidazole ring were prepared and shown to have significant cytotoxic activities against human carcinoma and glioma cell lines, indicating their potential as therapeutic agents in oncology (Stýskala et al., 2008).

Antiproliferative Properties

- Novel derivatives of [1,3,5]triazino[1,2-a]benzimidazoles have been synthesized and tested for their antiproliferative activity in vitro on various human cancer cell lines. Some compounds demonstrated moderate, non-selective antiproliferative activity, suggesting their potential application in cancer treatment (Hranjec et al., 2012).

Crystal Structure Analysis

- The crystal structure of 4-oxo-1,2,4-triazino[4,5-a]benzimidazole has been characterized, providing valuable information on its molecular arrangement and potential interactions, which is crucial for understanding its chemical and biological properties (Wang et al., 2011).

Selective A1 Adenosine Receptor Antagonism

- Certain derivatives of [1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one act as antagonists at the A1 adenosine receptor, displaying high affinity and selectivity. This suggests their potential utility in the development of drugs targeting the A1 adenosine receptor (Da Settimo et al., 2001).

Orientations Futures

The future directions for the study of “[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one” could include further exploration of its potential applications, particularly in the field of medicine . More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in various applications.

Propriétés

IUPAC Name |

3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c14-9-8-11-6-3-1-2-4-7(6)13(8)5-10-12-9/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMQPBDDTFVPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=NNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610102 | |

| Record name | [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one | |

CAS RN |

20029-13-4 | |

| Record name | [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

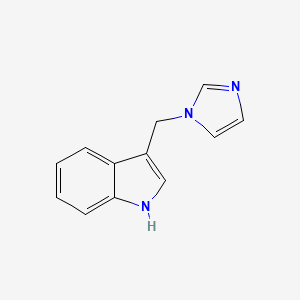

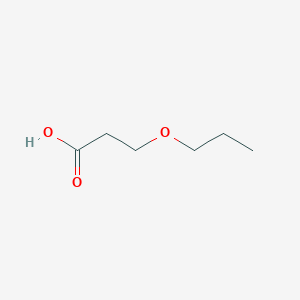

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)